Btk inhibitor 1 (R enantiomer hydrochloride)

概要

準備方法

合成経路および反応条件

IBT6A 塩酸塩の調製には、イブルチニブとその関連不純物の合成が含まれます。このプロセスは通常、さまざまな試薬と溶媒を制御された条件下で使用することを含みます。 例えば、母液調製方法では、薬物を50 μLのジメチルスルホキシド(DMSO)に溶解して40 mg/mLの濃度にする .

工業生産方法

IBT6A 塩酸塩の工業生産方法は、広範囲にわたって文書化されていませんが、一般的には、スケーラビリティと純度に重点を置きながら、実験室合成と同様の原則に従います。 高性能液体クロマトグラフィー(HPLC)やその他の精製技術を使用することで、IBT6Aを他の不純物から分離することができます .

化学反応の分析

反応の種類

IBT6A 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: 1つの原子または原子団を別の原子または原子団に置き換えることを含む。

一般的な試薬および条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、多くの場合、目的の結果を得るために、制御された温度とpHレベルを伴います .

生成される主な生成物

これらの反応から生成される主な生成物には、IBT6A イブルチニブダイマーおよびIBT6A 付加物が含まれ、それらはさらなる化学合成および研究用途に使用されます .

科学的研究への応用

IBT6A 塩酸塩には、次のような科学的研究への応用がいくつかあります。

化学: 複雑な分子の合成に使用され、分析研究の基準化合物として使用されます。

生物学: 生物学的分子および経路との相互作用について研究されています。

医学: 潜在的な治療効果と、創薬におけるモデル化合物として調査されています。

科学的研究の応用

IBT6A (hydrochloride) has several scientific research applications, including:

Chemistry: Used in the synthesis of complex molecules and as a reference compound in analytical studies.

Biology: Studied for its interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products

作用機序

IBT6A 塩酸塩の作用機序には、イブルチニブの不純物としての役割が含まれます。 イブルチニブは、酵素の活性部位にあるシステイン残基に結合することにより、ブルトンチロシンキナーゼを阻害し、悪性B細胞の増殖と生存を減少させます . 関与する分子標的と経路には、B細胞受容体シグナル伝達の阻害が含まれ、これはB細胞悪性腫瘍の増殖と生存に不可欠です .

類似の化合物との比較

類似の化合物

イブルチニブ: ブルトンチロシンキナーゼの選択的かつ不可逆的な阻害剤。

IBT6A イブルチニブダイマー: さらなる化学合成に使用されるIBT6Aの二量体形態。

IBT6A 付加物: IBT6Aと他の化学物質との反応から生成される生成物

独自性

IBT6A 塩酸塩は、イブルチニブの不純物としての特定の役割と、IBT6A イブルチニブダイマーおよびIBT6A 付加物の合成への関与により、ユニークです。 その独特の化学構造と反応性により、さまざまな研究および産業用途において価値があります .

類似化合物との比較

Similar Compounds

Ibrutinib: A selective, irreversible inhibitor of Bruton’s tyrosine kinase.

IBT6A Ibrutinib dimer: A dimeric form of IBT6A used in further chemical synthesis.

IBT6A adduct: A product formed from the reaction of IBT6A with other chemical entities

Uniqueness

IBT6A (hydrochloride) is unique due to its specific role as an impurity of Ibrutinib and its involvement in the synthesis of IBT6A Ibrutinib dimer and IBT6A adduct. Its distinct chemical structure and reactivity make it valuable in various research and industrial applications .

特性

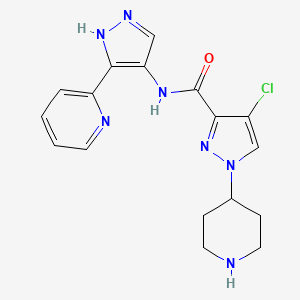

IUPAC Name |

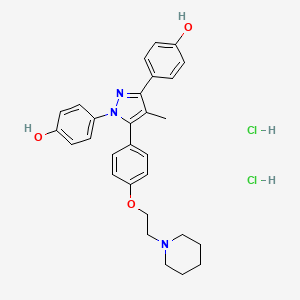

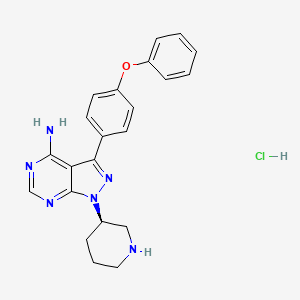

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLAMSZMAHXMSQ-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

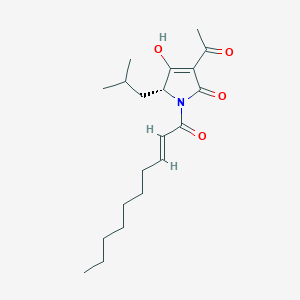

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)